molecular formula C19H15Cl2NO2 B2450075 5-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide CAS No. 618403-44-4

5-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide

Cat. No.: B2450075
CAS No.: 618403-44-4
M. Wt: 360.23
InChI Key: SABDWMKPRYFQRD-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dichlorophenyl group: This step usually involves a halogenation reaction using reagents like chlorine or bromine.

    Attachment of the N-(2,6-dimethylphenyl) group: This can be done through an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the carboxamide to an amine or alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-diones, chlorinated furans.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It may be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.

Biology

    Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in the development of anti-inflammatory, anticancer, or antimicrobial agents.

    Biochemical Studies: It can be used as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.

Medicine

    Diagnostics: The compound may be used in diagnostic assays or imaging techniques to detect specific biomarkers or disease states.

Industry

    Agriculture: It can be used as a pesticide or herbicide to protect crops from pests and diseases.

    Manufacturing: The compound may be used in the production of specialty chemicals, coatings, or adhesives.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxylate
  • 5-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxylic acid
  • 5-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide derivatives

Uniqueness

Compared to similar compounds, this compound may exhibit unique properties such as higher potency, selectivity, or stability. These characteristics can make it more effective in specific applications, such as drug development or material science.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-11-4-3-5-12(2)18(11)22-19(23)17-9-8-16(24-17)13-6-7-14(20)15(21)10-13/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABDWMKPRYFQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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